N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 172215-95-1
VCID: VC20942964
InChI: InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
SMILES: CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Molecular Formula: C9H6ClF3N2O3
Molecular Weight: 282.6 g/mol

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

CAS No.: 172215-95-1

Cat. No.: VC20942964

Molecular Formula: C9H6ClF3N2O3

Molecular Weight: 282.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide - 172215-95-1

Specification

CAS No. 172215-95-1
Molecular Formula C9H6ClF3N2O3
Molecular Weight 282.6 g/mol
IUPAC Name N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Standard InChI Key PIOFBQYLNVJKCT-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Canonical SMILES CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F

Introduction

Chemical Identity and Structure

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is characterized by several unique chemical identifiers that distinguish it from related compounds. The compound contains a benzene ring with four substituents: a trifluoromethyl group, a nitro group, a chlorine atom, and an acetamide group.

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers, as outlined in Table 1.
Table 1: Chemical Identifiers of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

PropertyValue
CAS Number172215-95-1
PubChem CID10564882
Molecular FormulaC₉H₆ClF₃N₂O₃
Molecular Weight282.60 g/mol
IUPAC NameN-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
InChIKeyPIOFBQYLNVJKCT-UHFFFAOYSA-N
DSSTox Substance IDDTXSID40441857
Wikidata IDQ82258837
The molecular structure of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide features a benzene ring with four substituents arranged in specific positions. The trifluoromethyl group is at position 6, the nitro group at position 2, the chlorine atom at position 4, and the acetamide group at position 1 . This arrangement of functional groups contributes to the compound's unique chemical properties and potential applications.

Structural Representation

The compound can be represented using several notation systems:

  • SMILES Notation: CC(=O)NC1=C(C=C(C=C1N+[O-])Cl)C(F)(F)F

  • InChI: InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
    These representations provide standardized ways to depict the molecular structure in chemical databases and literature, facilitating accurate identification and comparison with related compounds.

Physical Properties

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide exhibits a range of physical properties that are relevant to its handling, storage, and potential applications in research and chemical synthesis.

Basic Physical Properties

PropertyValue
Physical AppearanceNeedles from petroleum ether
OdorMild characteristic odor
Melting Point56.7°C
Boiling Point287°C
Flash Point124°C
Auto-ignition Temperature≥520°C
pH5.8
Solubility in Water<0.1 mg/mL at 68.9°F
Partition Coefficient (Log Pow)3.18 (22.5°C)
Vapor Pressure0.474 Pa (20°C), 0.906 Pa (25°C)
Density1.24 g/cm³ (20°C)
The relatively high partition coefficient (Log Pow = 3.18) indicates that the compound has a greater affinity for lipids than for water, which has implications for its behavior in biological systems and environmental fate . The low water solubility (<0.1 mg/mL) further confirms its hydrophobic nature, which is consistent with the presence of the trifluoromethyl group and chlorine substituent .

Thermodynamic Properties

The compound has a melting point of 56.7°C and a boiling point of 287°C, indicating its stability over a wide temperature range . Its flash point of 124°C suggests that it is combustible but requires significant heating to ignite . The auto-ignition temperature of ≥520°C indicates that very high temperatures are needed for spontaneous ignition in the absence of an external ignition source .

Chemical Reactivity and Stability

Understanding the reactivity and stability of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is crucial for its safe handling and potential applications in chemical synthesis.

Reactivity Profile

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide reacts with strong bases and strong oxidants, which is consistent with the reactivity of other acetamide derivatives . The presence of the nitro group, known for its electron-withdrawing properties, likely influences the reactivity of the compound, particularly at the aromatic ring positions.
Upon heating, the compound decomposes to produce carbon dioxide, carbon monoxide, and irritating fumes . This thermal decomposition behavior is important to consider during any processes involving elevated temperatures.

Stability Considerations

Toxicological Profile

The toxicological properties of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide are important to understand for safe handling and potential applications in pharmaceutical research.

Acute Toxicity

Available toxicity data for N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is summarized in Table 3.
Table 3: Toxicological Data for N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide

Test TypeSpeciesResult
Oral LD50Rat (male/female)2,733 mg/kg bw
Inhalation LC50Rat (male/female)>36 mg/m³ air
The oral LD50 value of 2,733 mg/kg body weight in rats indicates moderate acute toxicity by ingestion . The inhalation LC50 value of >36 mg/m³ air suggests relatively low acute inhalation toxicity at this concentration .

Synthesis and Applications

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide belongs to the broader class of acetamides, which have diverse applications in pharmaceutical research and chemical synthesis.

Comparison with Related Compounds

Understanding how N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide relates to similar compounds provides valuable context for its properties and potential applications.

Structural Analogues

Several related compounds share structural similarities with N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide:

  • N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (CAS: 344-53-6): This compound lacks the nitro group present in N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide. It has a molecular weight of 237.60 g/mol and has been studied for various research applications .

  • N-(4-chloro-2-(trifluoromethoxy)phenyl)acetamide (CAS: 175278-36-1): This compound features a trifluoromethoxy group instead of a trifluoromethyl group and lacks the nitro substituent. It has a molecular weight of 253.60 g/mol .
    The absence of the nitro group in these analogues likely results in different chemical reactivity, as nitro groups are strong electron-withdrawing substituents that can significantly influence the electronic properties of the aromatic ring.

Property Comparisons

The presence of different functional groups in these analogues leads to variations in their physical and chemical properties. For example, the nitro group in N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide likely contributes to its higher molecular weight (282.60 g/mol) compared to N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (237.60 g/mol) .
The nitro group also likely affects the compound's reactivity, potentially making it more susceptible to nucleophilic attack at certain positions on the aromatic ring compared to its non-nitrated analogues.

Research and Future Perspectives

Current research on N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is primarily focused on its potential applications in chemical research and pharmaceutical development.

Future Research Directions

Future research on N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide could explore:

  • Structure-activity relationship studies to understand how the specific arrangement of functional groups contributes to potential biological activities

  • Development of synthetic methodologies to create derivatives with modified substituents for enhanced properties

  • Investigation of potential applications in pharmaceutical research, particularly in areas where trifluoromethyl-containing compounds have shown promise

  • Exploration of the compound's utility as a synthetic intermediate in the preparation of more complex molecules with biological relevance

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